3-Bromo-2-fluoroaniline

Organic Synthesis Process Chemistry Reduction

3-Bromo-2-fluoroaniline (CAS 58534-95-5) is a bifunctional aromatic amine characterized by a bromine atom at the *meta* position and a fluorine atom at the *ortho* position relative to the amino group on the benzene ring. This unique substitution pattern makes it a versatile intermediate in organic synthesis, where it is primarily used as a building block for constructing more complex molecules, particularly in medicinal chemistry.

Molecular Formula C6H5BrFN
Molecular Weight 190.01 g/mol
CAS No. 58534-95-5
Cat. No. B1289246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-fluoroaniline
CAS58534-95-5
Molecular FormulaC6H5BrFN
Molecular Weight190.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)F)N
InChIInChI=1S/C6H5BrFN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2
InChIKeyHYPQOSVTIONWSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-fluoroaniline (CAS 58534-95-5): A Specialized Halogenated Aniline Building Block for Advanced Synthesis and Pharmaceutical Research


3-Bromo-2-fluoroaniline (CAS 58534-95-5) is a bifunctional aromatic amine characterized by a bromine atom at the *meta* position and a fluorine atom at the *ortho* position relative to the amino group on the benzene ring [1]. This unique substitution pattern makes it a versatile intermediate in organic synthesis, where it is primarily used as a building block for constructing more complex molecules, particularly in medicinal chemistry [2]. Its reactivity profile allows for diverse transformations, including cross-coupling reactions, making it a valuable component in the synthesis of pharmaceuticals and agrochemicals [3].

Why 3-Bromo-2-fluoroaniline Cannot Be Simply Swapped with Other Halogenated Anilines


The precise positioning of the bromine and fluorine atoms on the aniline ring dictates a compound's unique reactivity and the properties of its downstream products. In-class compounds like 4-bromo-2-fluoroaniline (CAS 367-24-8) or 2-bromo-3-fluoroaniline (CAS 111721-75-6) possess different substitution patterns that lead to altered regioselectivity in reactions, varied physicochemical properties (e.g., LogP and density), and, consequently, distinct biological activities in final therapeutic agents . Therefore, substituting one halogenated aniline for another without rigorous validation can derail a synthetic pathway or compromise the performance of the final compound, making the selection of the correct regioisomer a critical procurement decision .

Quantitative Evidence Guide for 3-Bromo-2-fluoroaniline Differentiation


Synthesis Yield Comparison: 3-Bromo-2-fluoroaniline vs. Related Intermediates

The synthesis of 3-Bromo-2-fluoroaniline from its nitro precursor can be achieved with high efficiency, a key factor for cost-effective procurement. A documented method using tin(II) chloride reduction in dioxane under inert atmosphere achieves a 95% yield for this specific compound . This is a quantitative benchmark that procurement teams can use when evaluating supplier claims or comparing synthetic routes against less efficient processes for other halogenated aniline regioisomers, where yields may vary significantly based on substitution pattern.

Organic Synthesis Process Chemistry Reduction

Physicochemical Property Differentiation: LogP of 3-Bromo-2-fluoroaniline vs. Regioisomers

The calculated LogP value, a critical parameter for predicting drug-likeness and membrane permeability, differs between regioisomers. 3-Bromo-2-fluoroaniline has a reported LogP of 2.35 . In contrast, its regioisomer 4-bromo-2-fluoroaniline has a reported LogP of 2.20 . While the difference is small, it reflects the distinct physicochemical profiles dictated by the substitution pattern and can influence the behavior of derived molecules in biological systems.

Medicinal Chemistry ADME Physicochemical Properties

Purity Profile for Research and Pharmaceutical Synthesis: A Comparative Vendor Analysis

The purity of an intermediate is paramount for reproducible synthesis. While 3-Bromo-2-fluoroaniline is widely offered at a standard purity of ≥98% by multiple major suppliers (e.g., Capotchem, AKSci, CymitQuimica) [1], at least one manufacturer specifies a higher purity grade of ≥99% [2]. This differentiation in purity, though seemingly small, can be critical for minimizing side reactions in complex, multi-step syntheses, particularly in pharmaceutical development where impurity profiles are tightly regulated.

Procurement Quality Control Reproducibility

Orthogonal Reactivity in Cross-Coupling: A Key Advantage over Mono-Halogenated Analogs

A defining feature of 3-Bromo-2-fluoroaniline is its orthogonal reactivity, a direct consequence of its bromine and fluorine substituents. In palladium-catalyzed cross-coupling reactions, the bromine atom acts as a superior leaving group compared to the fluorine atom [1]. This allows for selective, stepwise derivatization: the bromine can be coupled under standard Suzuki or Buchwald-Hartwig conditions, leaving the fluorine atom intact for subsequent transformations or to impart desirable electronic properties in the final molecule. This level of control is not possible with mono-halogenated anilines like 2-fluoroaniline or 3-bromoaniline, which lack a second, less reactive halogen handle for orthogonal functionalization.

Cross-Coupling Suzuki-Miyaura Buchwald-Hartwig Regioselectivity

High-Impact Application Scenarios for 3-Bromo-2-fluoroaniline


Synthesis of Fluorinated Boronic Acid Derivatives for Suzuki Coupling

3-Bromo-2-fluoroaniline is a key starting material for the synthesis of 4-amino-3-fluorophenyl boronic acid and related boronic acid derivatives . These intermediates are highly valuable in medicinal chemistry for constructing biaryl systems via Suzuki-Miyaura cross-coupling, a reaction class fundamental to creating drug candidates with improved potency and selectivity [1].

Development of RIG-I Agonists for Immuno-Oncology and Antiviral Therapies

This compound is explicitly used in the preparation of heterotricyclic carboxamides that function as RIG-I agonists, a class of compounds under investigation for treating cell proliferation disorders and for their antiviral properties [1]. The specific substitution pattern of 3-Bromo-2-fluoroaniline is crucial for the activity of these advanced leads.

Construction of Complex Molecules via Orthogonal Cross-Coupling Strategies

Due to its bifunctional nature, 3-Bromo-2-fluoroaniline is ideally suited for sequential, site-selective cross-coupling reactions . Researchers can first functionalize the bromine site via Suzuki or Buchwald-Hartwig coupling, and then utilize the remaining fluorine atom for further derivatization or to modulate the electronic properties of the resulting scaffold. This orthogonal reactivity is a strategic advantage in building complex molecular libraries for drug discovery.

Intermediate for KRAS G12C Inhibitor Synthesis

3-Bromo-2-fluoroaniline has been identified as a key intermediate in the synthesis of KRAS G12C inhibitors, a high-profile class of targeted cancer therapeutics . Its specific role in these complex synthetic routes underscores the compound's importance in contemporary pharmaceutical research and development.

Technical Documentation Hub

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